molecular formula C19H19N3 B2499733 6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 441288-60-4

6-pentyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2499733
CAS No.: 441288-60-4
M. Wt: 289.382
InChI Key: LJLZGRZJMJALKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-pentyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C19H19N3 and its molecular weight is 289.382. The purity is usually 95%.
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Scientific Research Applications

DNA and Protein Interaction

6H-Indolo[2,3-b]quinoxaline , a fused heterocyclic compound, is known for its broad range of pharmacological activities. Its interaction with DNA, predominantly through intercalation, is central to its functionality. The thermal stability of the intercalated complex is pivotal for understanding its anticancer, antiviral, and other biological activities. This stability is influenced by the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. Compounds like NCA0424, B-220, and 9-OH-B-220, despite showing minimal inhibitory activity on enzymes like topoisomerase II, exhibit significant multidrug resistance (MDR) modulating activity due to their high DNA binding affinity (Moorthy et al., 2013).

Synthesis and Applications in Medicine

The compound's derivatives, such as 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines, are synthesized and modified for various medical applications. For instance, these derivatives have been synthesized efficiently and used in the exploration of their cytotoxicity, antiviral activity, and ability to induce interferon, showing promising results in these fields. Some derivatives like morpholine and 4-methyl-piperidine have been identified as potent antivirals and low-toxicity compounds in the investigated series (Shibinskaya et al., 2012), (Shibinskaya et al., 2010).

Chemical Properties and Stability

6H-Indolo[2,3-b]quinoxaline-based dyes, especially those with electron-rich conjugated linkers, are synthesized and applied in various fields, including dye-sensitized solar cells. These dyes have demonstrated good performance as photosensitizers. One particular dye, JY01, exhibited an outstanding photovoltaic performance, showing the potential of these compounds in renewable energy technologies (Qian et al., 2015).

Future Directions

6H-indolo[2,3-b]quinoxaline serves as a valuable template for designing novel molecules with diverse biological activities. Future research could explore its potential applications in drug development, especially considering its DNA-intercalating properties .

Properties

IUPAC Name

6-pentylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-2-3-8-13-22-17-12-7-4-9-14(17)18-19(22)21-16-11-6-5-10-15(16)20-18/h4-7,9-12H,2-3,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLZGRZJMJALKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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